molecular formula C4H5ClN2O B12921898 4-Chloro-2-methyl-1,2-dihydro-3H-pyrazol-3-one CAS No. 185451-44-9

4-Chloro-2-methyl-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B12921898
CAS No.: 185451-44-9
M. Wt: 132.55 g/mol
InChI Key: YLCOBAGNOWFPFU-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-1H-pyrazol-3(2H)-one is a heterocyclic organic compound that belongs to the pyrazolone family It is characterized by a pyrazole ring substituted with a chlorine atom at the 4-position and a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methyl-1H-pyrazol-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-chloro-3-oxobutanoic acid with hydrazine hydrate, followed by cyclization to form the pyrazolone ring. The reaction conditions often include:

    Temperature: Moderate heating (60-80°C)

    Solvent: Ethanol or water

    Catalyst: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide

Industrial Production Methods

In an industrial setting, the production of 4-Chloro-2-methyl-1H-pyrazol-3(2H)-one may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methyl-1H-pyrazol-3(2H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The methyl group at the 2-position can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The pyrazolone ring can be reduced under specific conditions to form pyrazolidinones.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines (e.g., aniline) or thiols (e.g., thiophenol) in the presence of a base (e.g., sodium hydroxide)

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride

Major Products

    Substitution: Formation of 4-amino-2-methyl-1H-pyrazol-3(2H)-one or 4-mercapto-2-methyl-1H-pyrazol-3(2H)-one

    Oxidation: Formation of 4-chloro-2-carboxy-1H-pyrazol-3(2H)-one or 4-chloro-2-formyl-1H-pyrazol-3(2H)-one

    Reduction: Formation of 4-chloro-2-methyl-1H-pyrazolidin-3-one

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials, such as dyes and pigments.

Mechanism of Action

The mechanism of action of 4-Chloro-2-methyl-1H-pyrazol-3(2H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, its antimicrobial activity could be due to the inhibition of bacterial enzymes, while its anti-inflammatory properties might involve the modulation of inflammatory pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-1H-pyrazol-3(2H)-one: Lacks the methyl group at the 2-position.

    2-Methyl-1H-pyrazol-3(2H)-one: Lacks the chlorine atom at the 4-position.

    4-Bromo-2-methyl-1H-pyrazol-3(2H)-one: Contains a bromine atom instead of a chlorine atom at the 4-position.

Uniqueness

4-Chloro-2-methyl-1H-pyrazol-3(2H)-one is unique due to the presence of both the chlorine atom and the methyl group, which can influence its reactivity and biological activity

Properties

CAS No.

185451-44-9

Molecular Formula

C4H5ClN2O

Molecular Weight

132.55 g/mol

IUPAC Name

4-chloro-2-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C4H5ClN2O/c1-7-4(8)3(5)2-6-7/h2,6H,1H3

InChI Key

YLCOBAGNOWFPFU-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=CN1)Cl

Origin of Product

United States

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